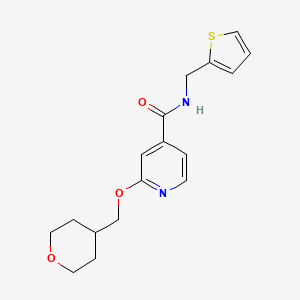

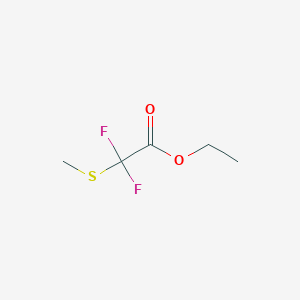

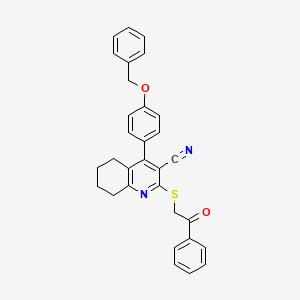

N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan derivatives are a group of compounds that contain a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . They have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of furan derivatives often involves the reaction of furfuryl alcohol with various reagents . For example, furan-2-ylmethanethiol, a furan derivative, can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques . For instance, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a furan derivative, was characterized through various spectral studies .Physical And Chemical Properties Analysis

Furan derivatives generally have unique physical and chemical properties. For example, furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Anticancer Activity

Carbonic Anhydrase Inhibitory Activities : A key area of research involves the synthesis and investigation of polymethoxylated-pyrazoline benzene sulfonamides, which have shown significant inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds exhibit superior inhibitory activity compared to the reference compound acetazolamide, making them promising for further investigation as lead molecules for therapeutic applications (Kucukoglu et al., 2016).

Cytotoxicity and Tumor Selectivity : The same study also highlighted the cytotoxic activities of these compounds on tumor and non-tumor cell lines, originating from gingival tissue. Compounds exhibited tumor selectivity, albeit less than reference compounds 5-Fluorouracil and Melphalan, suggesting potential for anticancer therapy.

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research into the synthesis of sulfonamide derivatives containing heterocyclic compounds like pyrazoles and furans has demonstrated promising targets for new substances with specific biological activities. These compounds are widely used as inhibitors of human carbonic anhydrases, involved in various biochemical processes, indicating their potential in addressing antimicrobial resistance (Mohamed, 2007).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : Some studies have explored the use of sulfonamide compounds in materials science, particularly in the context of corrosion inhibition. For instance, compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide have been tested as inhibitors for mild steel corrosion in acidic media, demonstrating the practical applications of these compounds beyond biomedical research (Sappani & Karthikeyan, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(17,18)14-8-12(19-4)11-6-5-7-20-11/h5-7,12,14H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOUERFWYJJQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)